
Fgfr4-IN-1
Descripción general
Descripción
FGFR4-IN-1 es un inhibidor altamente selectivo y potente del receptor 4 del factor de crecimiento de fibroblastos (FGFR4). Este compuesto ha sido desarrollado para atacar la señalización aberrante a través del eje del factor de crecimiento de fibroblastos 19 (FGF19) y FGFR4, que está implicado en varios cánceres, particularmente el carcinoma hepatocelular . This compound está diseñado para inhibir la actividad quinasa de FGFR4, evitando así la señalización descendente que promueve el crecimiento y la supervivencia del tumor .
Aplicaciones Científicas De Investigación
Hepatocellular Carcinoma (HCC)
HCC is one of the primary targets for FGFR4 inhibitors due to the overexpression of FGFR4 in this malignancy. Several studies have demonstrated that FGFR4 inhibition can significantly reduce tumor growth in preclinical models:
- Preclinical Studies : Research has shown that blocking FGFR4 in liver cancer models leads to decreased proliferation and increased apoptosis of cancer cells. For instance, a study utilizing an anti-FGFR4 monoclonal antibody demonstrated significant tumor growth inhibition in HCC xenografts .
- Clinical Trials : Fgfr4-IN-1 has been involved in several clinical trials aimed at evaluating its efficacy in patients with advanced HCC. Notably, fisogatinib (BLU-554), a potent FGFR4 inhibitor, has shown promising results in early-phase trials for patients with HCC expressing high levels of FGF19 .
Other Cancers
This compound's applications extend beyond liver cancer:
- Ovarian Cancer : Overexpression of FGFR4 has been linked to poor prognosis in high-grade serous ovarian carcinoma. Targeting FGFR4 may improve outcomes for these patients by inhibiting tumor growth and enhancing sensitivity to chemotherapy .
- Colorectal Cancer : The FGF19-FGFR4 signaling pathway is implicated in colorectal cancer progression. Targeting this pathway with inhibitors like this compound can suppress tumor growth and migration .
Resistance Mechanisms
One of the significant challenges in targeted therapy is the development of resistance. Studies have identified mutations within the FGFR4 kinase domain that confer resistance to FGFR inhibitors, including this compound. Understanding these mechanisms is crucial for developing next-generation inhibitors that can overcome resistance .
Efficacy and Safety
The efficacy of this compound has been supported by various studies demonstrating its ability to inhibit tumor growth across multiple cancer types. Additionally, its selective targeting of FGFR4 minimizes off-target effects, potentially leading to a favorable safety profile compared to broader-spectrum kinase inhibitors .
Mecanismo De Acción
FGFR4-IN-1 ejerce sus efectos al unirse al dominio quinasa de FGFR4, inhibiendo así su actividad enzimática. Esto evita la fosforilación de las moléculas de señalización descendente, como la vía de la quinasa de proteína activada por mitógeno (MAPK), que es crucial para la proliferación y supervivencia celular . La inhibición de la señalización de FGFR4 conduce a una reducción del crecimiento tumoral y a un aumento de la apoptosis en las células cancerosas .
Compuestos Similares:
FGF401: Otro inhibidor de FGFR4 altamente selectivo con una potencia y selectividad similares.
BLU9931: Un inhibidor covalente de FGFR4 que forma un enlace covalente con el dominio quinasa.
H3B-6527: Un inhibidor selectivo de FGFR4 con potente actividad antitumoral en modelos preclínicos.
Singularidad de this compound: this compound es único debido a su mecanismo de unión covalente reversible, que permite una alta selectividad y potencia al tiempo que minimiza los efectos fuera del objetivo. Este compuesto también presenta excelentes propiedades farmacocinéticas, lo que lo convierte en un candidato prometedor para su posterior desarrollo .
Análisis Bioquímico
Biochemical Properties
Fgfr4-IN-1 interacts with FGFR4, inhibiting its kinase activity . This interaction is achieved through a reversible-covalent binding interaction, where this compound reacts with a cysteine residue at position 552 in the kinase domain of FGFR4 . This interaction leads to the inhibition of FGFR4, thereby disrupting the downstream signaling pathways it regulates .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting FGFR4, which in turn disrupts cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress the proliferation of FGF19-positive Hepatocellular Carcinoma (HCC) cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of FGFR4 at the molecular level . This compound binds to FGFR4, leading to the inhibition of its kinase activity . This binding interaction disrupts the activation of several downstream signaling cascades, including the AKT and MAPK pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the FGFR4 signaling pathway . By inhibiting FGFR4, this compound disrupts the downstream signaling pathways, including the AKT and MAPK pathways .
Transport and Distribution
Given its role as an FGFR4 inhibitor, it’s likely that it interacts with FGFR4 at the cell membrane, where FGFR4 is typically located .
Subcellular Localization
The subcellular localization of this compound is likely to be at the cell membrane, where FGFR4 is typically located
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de FGFR4-IN-1 implica una serie de reacciones químicas que comienzan a partir de precursores disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar la eficiencia y minimizar los residuos. Se emplean técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la escalabilidad y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: FGFR4-IN-1 se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución se emplean para introducir diferentes sustituyentes en el andamiaje central.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como los haluros de alquilo y los haluros de arilo en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden evaluarse adicionalmente por su actividad biológica .
Comparación Con Compuestos Similares
FGF401: Another highly selective FGFR4 inhibitor with similar potency and selectivity.
BLU9931: A covalent inhibitor of FGFR4 that forms a covalent bond with the kinase domain.
H3B-6527: A selective FGFR4 inhibitor with potent antitumor activity in preclinical models.
Uniqueness of FGFR4-IN-1: this compound is unique due to its reversible-covalent binding mechanism, which allows for high selectivity and potency while minimizing off-target effects. This compound also exhibits excellent pharmacokinetic properties, making it a promising candidate for further development .
Actividad Biológica
Fgfr4-IN-1 is a selective inhibitor targeting fibroblast growth factor receptor 4 (FGFR4), a receptor implicated in various cancers, particularly hepatocellular carcinoma (HCC). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical and clinical settings, and its potential as a therapeutic agent.
Overview of FGFR4
FGFR4 is part of the fibroblast growth factor receptor family, which plays critical roles in cell proliferation, differentiation, and survival. It is primarily activated by fibroblast growth factors (FGFs), especially FGF19, which is known to drive oncogenic processes in several cancers, including HCC. Elevated FGFR4 expression has been correlated with poor prognosis in various malignancies, making it a significant target for therapeutic intervention.
This compound functions by selectively inhibiting FGFR4 activity, thereby disrupting the downstream signaling pathways that promote tumor growth and survival. The inhibition of FGFR4 leads to:
- Decreased Cellular Proliferation : Inhibition of FGFR4 signaling results in reduced proliferation of cancer cells driven by FGF19.
- Induction of Apoptosis : Targeting FGFR4 can trigger programmed cell death in tumor cells.
- Inhibition of Tumor Growth : Preclinical studies have shown that this compound can significantly reduce tumor size in models of HCC.
Efficacy in Cancer Models
Preclinical studies demonstrate that this compound effectively inhibits tumor growth in various cancer models. For instance:
- Hepatocellular Carcinoma : In vitro and in vivo studies indicate that this compound significantly reduces tumor size and proliferation rates in HCC models characterized by high levels of FGF19/FGFR4 signaling .
- Other Cancers : Research has also shown efficacy in other solid tumors where FGFR4 is overexpressed, such as pancreatic and breast cancers .
Table 1: Summary of Preclinical Studies on this compound
Clinical Studies
The transition from preclinical findings to clinical application has been marked by several studies assessing the safety and efficacy of FGFR4 inhibitors like this compound.
Phase I Trials
Recent clinical trials have focused on evaluating the safety profile and preliminary efficacy of FGFR4 inhibitors. For example:
- Fisogatinib (BLU-554) : A first-in-human phase I study showed that this potent FGFR4 inhibitor was well tolerated among patients with advanced HCC. The overall response rate was 17% among patients with FGF19-positive tumors, validating the role of FGFR4 as a therapeutic target .
Case Study 1: Advanced Hepatocellular Carcinoma
A patient with advanced HCC exhibiting high levels of FGF19 underwent treatment with an FGFR4 inhibitor. Following treatment, imaging studies revealed a significant decrease in tumor burden, corroborating the preclinical findings regarding the efficacy of FGFR4 inhibition.
Case Study 2: Combination Therapy
In another case involving a patient with metastatic colorectal cancer (CRC), treatment with an FGFR4 inhibitor alongside standard chemotherapy resulted in improved outcomes compared to historical controls. This suggests that combining FGFR4 inhibition with existing therapies may enhance therapeutic efficacy .
Propiedades
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSXMGILYNNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Fgfr4-IN-1, and what are its downstream effects in the context of cancer research?
A1: this compound is a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). While its precise mechanism of action isn't detailed in the provided abstracts, FGFR4 inhibitors typically function by blocking the binding of fibroblast growth factors (FGFs) to FGFR4. [] This inhibition disrupts downstream signaling pathways, including those involving AKT and MAPK, which are frequently dysregulated in cancer cells. [] By suppressing these pathways, this compound has been shown to inhibit cell viability, proliferation, migration, and invasion in hepatocellular carcinoma cell lines. []
Q2: The research mentions the role of this compound in regulating PD-L1 expression. Can you elaborate on this connection and its potential implications for cancer therapy?
A2: One study found that this compound could suppress the expression of programmed death-ligand 1 (PD-L1) in hepatocellular carcinoma cells. [] This finding is significant because PD-L1 is an immune checkpoint protein often overexpressed by tumor cells to evade immune surveillance. By downregulating PD-L1, this compound could potentially enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors. []
Q3: What is the role of signal transducer and activator of transcription 3 (STAT3) in the mechanism of action of this compound?
A3: Research suggests that STAT3 is involved in mediating the effects of this compound on PD-L1 expression. [] While this compound can suppress PD-L1, overexpression of STAT3 was found to reverse this inhibitory effect. [] Additionally, STAT3 overexpression promoted cancer cell migration and invasion, counteracting the suppressive effects of this compound on epithelial-mesenchymal transition (EMT). [] These findings highlight the complex interplay between FGFR4 signaling, STAT3 activity, and immune evasion mechanisms in cancer.
Q4: One study mentions the use of “Erdafitinib” in pediatric patients with FGFR alterations. What is the connection between Erdafitinib and this compound?
A4: While not explicitly stated in the provided abstracts, both Erdafitinib and this compound are inhibitors of FGFR. Erdafitinib is a pan-FGFR inhibitor, meaning it targets multiple FGFR subtypes (FGFR1, 2, 3, and 4). [] Depending on its specificity, this compound could be structurally similar to Erdafitinib or represent a distinct chemical entity with a narrower target profile. Further research is needed to confirm any direct relationship between these two compounds.
Q5: What are the potential implications of TAF15's regulation of Fgfr4 for future research directions?
A5: The discovery that the atypical RNA-binding protein TAF15 can regulate Fgfr4 expression in Xenopus tropicalis presents a compelling avenue for further research. [] This finding suggests that targeting TAF15 or its downstream effectors could be a potential strategy for modulating FGFR4 activity in cancer. [] Future studies could investigate the role of this regulatory axis in human cancers and explore its potential as a therapeutic target.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.